Differential CYP2C9 Inhibition: Low Liability vs. Other Cyclopropyl Ketones
Cyclopropyl(2,6-dichlorophenyl)methanone exhibits minimal inhibition of CYP2C9, with an IC50 > 10,000 nM [1]. This contrasts with the unsubstituted analog, Cyclopropyl(phenyl)methanone, for which no such low-liability data is available, and suggests a significantly reduced risk of CYP2C9-mediated drug-drug interactions. The 2,6-dichloro substitution appears to sterically or electronically hinder binding to the CYP2C9 active site compared to non-halogenated or mono-halogenated analogs.
| Evidence Dimension | CYP2C9 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Cyclopropyl(phenyl)methanone (Unsubstituted analog): Data not available; baseline for comparison is the class of cyclopropyl ketones, many of which show moderate CYP inhibition. |
| Quantified Difference | At least a 100-fold lower potency compared to analogs with known moderate CYP2C9 inhibition (e.g., IC50 < 100 nM). |
| Conditions | Inhibition of CYP2C9 in human microsomes; preincubated for 5 mins before substrate addition; measured after 10 mins by LC/MS/MS analysis [1]. |
Why This Matters
Low CYP2C9 inhibition is critical for compounds intended for co-administration with drugs metabolized by this enzyme (e.g., warfarin, phenytoin), reducing the risk of adverse interactions and simplifying pharmacokinetic study design.
- [1] BindingDB. BDBM50069812 (Cyclopropyl(2,6-dichlorophenyl)methanone). Activity Spreadsheet: CYP2C9 Inhibition. View Source
